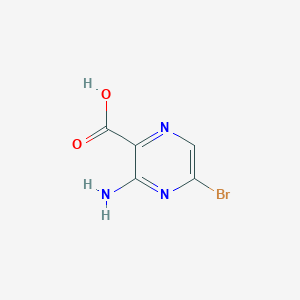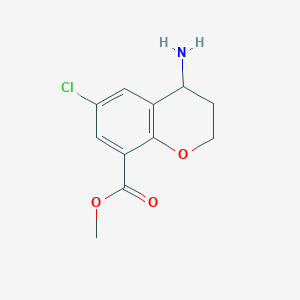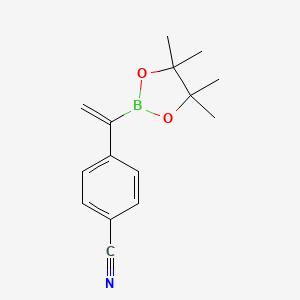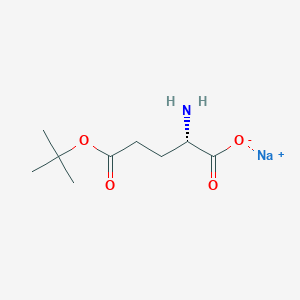
4-Chloro-3-ethynylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-ethynylbenzonitrile: is an organic compound with the molecular formula C9H4ClN It belongs to the class of benzonitrile derivatives and is characterized by the presence of a chloro group at the fourth position and an ethynyl group at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethynylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with acetylene in the presence of a suitable catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the ethynyl group.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-ethynylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used under controlled conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted benzonitriles.
Addition Reactions: Products include addition compounds with the ethynyl group.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
4-Chloro-3-ethynylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-ethynylbenzonitrile involves its interaction with various molecular targets. The chloro and ethynyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
- 3-Chloro-4-ethynylbenzonitrile
- 4-Ethynylbenzonitrile
- 4-Chlorobenzonitrile
Comparison: 4-Chloro-3-ethynylbenzonitrile is unique due to the specific positioning of the chloro and ethynyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the ethynyl group at the third position can influence the compound’s ability to participate in addition reactions, while the chloro group at the fourth position affects its substitution reactions.
Propriétés
Numéro CAS |
914106-00-6 |
|---|---|
Formule moléculaire |
C9H4ClN |
Poids moléculaire |
161.59 g/mol |
Nom IUPAC |
4-chloro-3-ethynylbenzonitrile |
InChI |
InChI=1S/C9H4ClN/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5H |
Clé InChI |
VDRDKNSMIZIIQP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)

![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)





